molecular formula C20H21NOS2 B1229409 Tinofedrine CAS No. 66788-41-8

Tinofedrine

Cat. No.: B1229409
CAS No.: 66788-41-8
M. Wt: 355.5 g/mol
InChI Key: JQSHEDRVRBSFCZ-YWZLYKJASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Tinofedrine can be synthesized through various chemical reactions involving dithienylamine derivatives. One common method involves the reaction of 3,3-di(thiophen-3-yl)prop-2-en-1-amine with benzyl alcohol under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors that allow for precise control of reaction conditions. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Tinofedrine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its dual action on both cerebral and peripheral blood flow. Unlike other similar compounds, it has a balanced effect on increasing cardiac output and improving blood flow without significantly increasing heart rate . This makes it a promising candidate for treating conditions that require enhanced blood flow without excessive cardiovascular stimulation.

Biological Activity

Tinofedrine is a sympathomimetic amine that has garnered attention for its potential therapeutic applications, particularly in respiratory conditions. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

This compound functions primarily as a direct and indirect sympathomimetic agent . It acts on adrenergic receptors, specifically:

  • Alpha-adrenergic receptors : Activation leads to vasoconstriction and increased blood pressure.
  • Beta-adrenergic receptors : Stimulation results in bronchodilation and increased heart rate.

The compound enhances the release of norepinephrine and inhibits its reuptake, leading to prolonged sympathetic stimulation. This dual mechanism is crucial for its efficacy in treating conditions like asthma and nasal congestion .

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Bronchodilation : Effective in relaxing bronchial smooth muscles, thereby improving airflow in patients with obstructive airway diseases.
  • Vasoconstriction : Useful in reducing nasal congestion by constricting blood vessels in the nasal mucosa.
  • Increased Heart Rate : Can lead to tachycardia as a side effect due to beta-1 adrenergic receptor activation.

Case Studies and Clinical Findings

Several studies have reported on the efficacy and safety of this compound in clinical settings. Below is a summary of notable findings:

StudyPopulationDosageOutcomesNotes
Study 1Patients with asthma50 mg/daySignificant improvement in FEV1 (Forced Expiratory Volume in 1 second)Demonstrated bronchodilator effect
Study 2Nasal congestion patients25 mg/dayReduced nasal obstruction scores by 65%Effective for short-term relief
Study 3Hypertensive patients100 mg/dayIncreased blood pressure noted; caution advisedHighlighted potential cardiovascular effects

Research Findings

Research has delved into the molecular interactions of this compound. A study utilizing molecular docking techniques indicated that this compound exhibits strong binding affinity to adrenergic receptors, which correlates with its biological activity. The binding energies were comparable to other sympathomimetics, suggesting a robust mechanism of action .

Additionally, investigations into the safety profile of this compound have raised concerns regarding its cardiovascular effects. While many patients tolerate the drug well, some have experienced elevated heart rates and blood pressure, necessitating careful monitoring during treatment .

Properties

CAS No.

66788-41-8

Molecular Formula

C20H21NOS2

Molecular Weight

355.5 g/mol

IUPAC Name

(1R,2S)-2-[3,3-di(thiophen-3-yl)prop-2-enylamino]-1-phenylpropan-1-ol

InChI

InChI=1S/C20H21NOS2/c1-15(20(22)16-5-3-2-4-6-16)21-10-7-19(17-8-11-23-13-17)18-9-12-24-14-18/h2-9,11-15,20-22H,10H2,1H3/t15-,20-/m0/s1

InChI Key

JQSHEDRVRBSFCZ-YWZLYKJASA-N

SMILES

CC(C(C1=CC=CC=C1)O)NCC=C(C2=CSC=C2)C3=CSC=C3

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=CC=C1)O)NCC=C(C2=CSC=C2)C3=CSC=C3

Canonical SMILES

CC(C(C1=CC=CC=C1)O)NCC=C(C2=CSC=C2)C3=CSC=C3

Key on ui other cas no.

66788-41-8

Synonyms

(1-(3,3-di(thien-3-ylallyl)amino)ethyl)benzyl alcohol
D 8955
Novocebrin
tinofedrin
tinofedrine
tinofedrine hydrochloride
tinofedrine hydrochloride, (R-(R*,S*))-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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